Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate” is a compound that contains a 1,3,4-thiadiazole nucleus. The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Scientific Research Applications
Synthesis and Structural Characterization
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is a compound that has been synthesized and characterized through various methods to understand its structural properties. For example, its synthesis and characterization, including X-ray diffraction studies, provide insights into its crystal structure and molecular interactions. Such compounds are often explored for their potential applications in medicinal chemistry due to their unique structural features (Sanjeevarayappa et al., 2015).
Biological Evaluation
Compounds structurally related to this compound have been evaluated for their biological activities. For instance, studies have focused on evaluating such compounds for antibacterial and anthelmintic activities. The insights from these studies contribute to the understanding of the compound's potential therapeutic uses, albeit the need for further investigation on its specific applications (Sanjeevarayappa et al., 2015).
Antimicrobial and Larvicidal Activities
Research on derivatives of similar structural frameworks has shown antimicrobial and larvicidal activities. These studies are crucial for developing new agents against microbial pathogens and mosquito larvae, potentially offering new avenues for treating infectious diseases and controlling mosquito populations responsible for diseases like malaria (Castelino et al., 2014).
Chemical Synthesis and Intermediate Applications
The chemical synthesis of this compound and related compounds highlights their role as intermediates in creating biologically active molecules. These intermediates are pivotal in synthesizing a wide range of compounds with potential pharmaceutical applications, demonstrating the compound's versatility in drug development processes (Kong et al., 2016).
Future Directions
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on exploring the potential of “Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate” in various pharmacological activities.
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have a wide range of biological activities and can interact with various biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate . .
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-14-13-8(12)19-9/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZEXJCXOOROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735154 | |
Record name | tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352925-43-9 | |
Record name | tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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